[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a substituted imidazolidine derivative. This compound class is found in various chemical structures with diverse biological activities. While specific research applications of the title compound are limited, its structural features suggest potential utility in medicinal chemistry and related fields. Its presence as an unexpected byproduct in peptide synthesis highlights the complexity of organic reactions and the need for thorough characterization of reaction products [].
[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a synthetic organic compound characterized by its unique molecular structure and potential biological activities. It belongs to the class of imidazolidinones, which are known for their diverse applications in medicinal chemistry and pharmacology. The compound's structure features a fluorophenyl group, which may enhance its pharmacological properties.
The compound can be synthesized through various chemical reactions involving starting materials that include acetic acid derivatives and fluorinated aromatic compounds. Its synthesis is of interest in the field of drug development due to the potential therapeutic effects associated with imidazolidinone derivatives.
This compound is classified as an organic compound, specifically within the subcategory of carboxylic acids due to the presence of the acetic acid moiety. It also fits into the broader category of heterocyclic compounds due to its imidazolidinone ring structure. Organic compounds are generally characterized by their carbon-containing structures and can be further classified based on functional groups, such as carboxylic acids, amines, and others .
The synthesis of [4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of [4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid can be represented as follows:
The compound features:
[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid can participate in several chemical reactions:
Each reaction requires specific conditions such as temperature control and choice of solvents. Catalysts may also be employed to facilitate certain transformations.
The mechanism of action for [4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is not fully elucidated but is hypothesized based on similar compounds:
Research into similar compounds suggests potential roles in anti-inflammatory or anticancer activities, warranting further investigation into its pharmacodynamics.
Characterization techniques such as infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and high-performance liquid chromatography (HPLC) are essential for analyzing purity and confirming structural integrity.
[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid has potential applications in:
The exploration of imidazolidinone derivatives represents a significant trajectory in medicinal chemistry, dating to early investigations into heterocyclic compounds with biological potential. The core imidazolidinone structure—a five-membered ring featuring two nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 2 and 5—confers unique electronic properties and conformational stability that facilitate targeted molecular interactions [2] [5]. This scaffold gained prominence with the discovery that substituted imidazolidinones could serve as asymmetric organocatalysts, forming reactive iminium ion intermediates with α,β-unsaturated carbonyls to lower reaction energy barriers and enable enantioselective syntheses [2]. Such catalytic versatility spurred interest in their pharmacological applications, leading to systematic derivatization efforts.
Table 1: Key Developments in Imidazolidinone-Based Medicinal Chemistry
Timeframe | Innovation | Significance |
---|---|---|
Early 2000s | Imidazolidinones as organocatalysts | Enabled enantioselective reductions via iminium activation [2] |
2010s | Hydantoin AR antagonists (e.g., enzalutamide) | Validated 2,5-dioxoimidazolidin-1-yl scaffold in oncology [6] |
2020s | 4-Imidazolidinone MDM2/p53 inhibitors (e.g., JN122) | Achieved sub-nanomolar binding (Ki <1 nM) via structural optimization [4] |
The integration of acetic acid moieties at the N1 position, as seen in [4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (PubChem CID: 51582424), emerged as a strategic advancement to enhance target engagement. This modification enabled covalent linkage to carrier proteins or additional pharmacophores while preserving the heterocycle's hydrogen-bonding capacity [1] [9]. For instance, methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate (CAS 78212-20-1) served as a synthetic precursor for anticancer hydantoin derivatives, demonstrating the acetic acid chain's role in improving solubility and bioactivity [9]. Concurrently, hydantoin-based androgen receptor antagonists like enzalutamide validated the therapeutic potential of N-acylated imidazolidinones, achieving clinical success through structural mimicry of steroidal ligands [6]. Modern workflows now leverage computational docking and structure-activity relationship (SAR) studies to refine imidazolidinone derivatives, exemplified by MDM2/p53 inhibitors such as TB114 and TC094, which exhibit picomolar affinity through optimized phenylmethyl substitutions at C4 [4].
The 4-fluorophenyl group at C4 of the imidazolidinone ring is a critical determinant of the compound's bioactivity, influencing both electronic distribution and steric interactions. Fluorine's high electronegativity (3.98 Pauling scale) induces a strong electron-withdrawing effect, which polarizes the phenyl ring and enhances dipole moments. This polarization stabilizes binding interactions with hydrophobic enzyme pockets or receptors through dipole-dipole forces and π-stacking [3] . In MDM2 inhibitors, fluorinated aryl groups deepened penetration into the p53-binding cleft, increasing inhibitory potency by >10-fold compared to non-halogenated analogs [4].
Table 2: Impact of C4 Substituents on Imidazolidinone Bioactivity
C4 Substituent | Biological Activity (IC₅₀ or MIC) | Key Interactions |
---|---|---|
4-Fluorophenyl | IC₅₀ = 8.53–65.14 µM (PLA2 inhibition) [3] | Enhanced dipole moments, hydrophobic pocket occupancy |
4-(Trifluoromethyl)phenyl | IC₅₀ = 68.15 nM (AR antagonism) [6] | Steric occlusion of agonist binding |
4-Methoxyphenyl | MIC = 10.3–84.2 µM (antimicrobial) [3] | Reduced activity due to electron donation and conformational flexibility |
4-Methylphenyl | IC₅₀ = 548.5 nM (AR antagonism) [6] | Weaker binding from diminished ring polarization |
Stereoelectronic optimization is evident in SAR studies: Fluorine's ortho-effect restricts rotational freedom around the C4-aryl bond, pre-organizing the molecule for target binding. In N-substituted hydantoin derivatives, 4-fluorophenyl analogs demonstrated superior antimicrobial and phospholipase A2 (PLA2) inhibitory activities (e.g., compound 25, IC₅₀ = 8.53 µM against PLA2) compared to electron-donating groups like methoxy (MIC = 84.2 µM) [3]. This arises from fluorine's ability to modulate π-electron density without significant steric perturbation, allowing optimal fit in enzyme active sites. Molecular docking of [4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid derivatives with PLA2 (PDB: 2H4C) confirmed hydrogen bonding between the imidazolidinone carbonyls and His48/Arg110 residues, while the fluorophenyl moiety engaged Tyr69 via face-to-edge aromatic stacking [3].
Synthetic routes to such compounds typically involve:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2